molecular formula C6H14N2O2 B8399589 2-(3-Hydroxybutanoylamino)-ethylamine

2-(3-Hydroxybutanoylamino)-ethylamine

Cat. No.: B8399589
M. Wt: 146.19 g/mol
InChI Key: DUEQADXYBWOEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxybutanoylamino)-ethylamine is an ethylamine derivative featuring a 3-hydroxybutanoyl amide substituent. Its structure comprises a two-carbon ethylamine backbone (NH₂-CH₂-CH₂-) linked to a 3-hydroxybutanoyl group (-NH-CO-CH₂-CH(OH)-CH₃).

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-(2-aminoethyl)-3-hydroxybutanamide

InChI

InChI=1S/C6H14N2O2/c1-5(9)4-6(10)8-3-2-7/h5,9H,2-4,7H2,1H3,(H,8,10)

InChI Key

DUEQADXYBWOEGI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCCN)O

Origin of Product

United States

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Structure : Ethylamine linked to a 3,4-dihydroxyphenyl group (catechol moiety) .
  • Key Differences: Functional Groups: Dopamine has a catechol ring (two -OH groups), while 2-(3-Hydroxybutanoylamino)-ethylamine has an amide-linked hydroxybutanoyl chain. Bioactivity: Dopamine is a neurotransmitter with polar, redox-active properties due to its catechol group. The hydroxybutanoyl amide in the target compound may reduce redox reactivity but enhance stability in physiological environments.

2-(4-Hydroxyphenyl)ethylamine

  • Structure : Ethylamine with a 4-hydroxyphenyl group .
  • Key Differences: Substituent: A single phenolic -OH group vs. the hydroxybutanoyl amide. Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in the target compound (pKa ~15–16).

2-(Methylthio)ethylamine

  • Structure : Ethylamine with a methylthio (-SCH₃) group .
  • Key Differences: Polarity: The thioether group is less polar than the hydroxybutanoyl amide, reducing water solubility. Reactivity: Thioethers participate in nucleophilic reactions, whereas the amide group is more inert.
  • Market Data : Used in agrochemicals and pharmaceuticals; the target compound’s amide may broaden its utility in specialty chemicals .

2-(tert-Butyloxy)-ethylamine Hydrochloride

  • Structure : Ethylamine with a bulky tert-butyloxy (-O-tBu) group .
  • Key Differences: Steric Effects: The tert-butyloxy group introduces steric hindrance, unlike the linear hydroxybutanoyl chain. Stability: The ether linkage is hydrolytically stable under basic conditions, whereas the amide may undergo slower hydrolysis.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS No. Functional Groups Key Properties
This compound - Amide, aliphatic -OH High H-bonding, stable amide linkage
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 Catechol, amine Polar, redox-active, neurotransmitter
2-(4-Hydroxyphenyl)ethylamine - Phenolic -OH, amine Moderate acidity, natural product
2-(Methylthio)ethylamine 18542-42-2 Thioether, amine Lipophilic, agrochemical applications
2-(tert-Butyloxy)-ethylamine HCl 335598-67-9 Ether, amine Sterically hindered, hydrolytically stable

Research Findings

  • Conformational Effects: Substituents like fluorine or hydroxy groups significantly alter ethylamine conformation and interaction profiles . The hydroxybutanoyl amide in the target compound may similarly influence its molecular geometry and binding affinity.
  • Synthetic Pathways : Ethylamine derivatives are often synthesized via condensation or heterocyclic reactions (e.g., PPA-mediated cyclization) , suggesting possible routes for the target compound’s preparation.

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